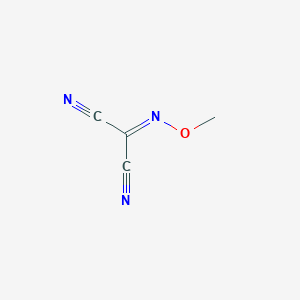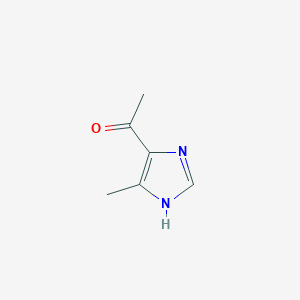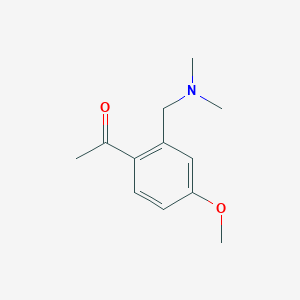
Methyl 4-aminoquinoline-2-carboxylate
Overview
Description
Methyl 4-aminoquinoline-2-carboxylate (MAQC) is a chemical compound that belongs to the class of aminoquinoline derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antimalarial Activity
4-Aminoquinoline derivatives, including Methyl 4-aminoquinoline-2-carboxylate, have been extensively studied for their antimalarial properties . For instance, a study synthesized a new series of hybrids by covalently linking the scaffolds of pyrano [2,3-c]pyrazole with 4-aminoquinoline via an ethyl linker . The synthesized hybrid molecules were evaluated against chloroquine-resistant and -sensitive Plasmodium falciparum strains . One of the hybrids displayed significant antiplasmodial activities .
Anticancer Activity
4-Aminoquinoline compounds are also known for their anticancer properties . While specific studies on Methyl 4-aminoquinoline-2-carboxylate are not available, other 4-aminoquinoline derivatives have shown promising results in inhibiting the growth of cancer cells .
Antitubercular Activity
Another important application of 4-aminoquinoline derivatives is their antitubercular activity . These compounds have been found to inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
Antiviral Activity
4-Aminoquinoline-based drugs have been explored for the treatment of viral diseases, including COVID-19 . The antiviral properties of these compounds make them potential candidates for the development of new antiviral drugs .
Drug Resistance
The issue of drug resistance gives scope for testing newer molecules against various pathogenic infections . 4-Aminoquinoline derivatives, including Methyl 4-aminoquinoline-2-carboxylate, can be explored for their potential to overcome drug resistance .
Drug Development
The 4-aminoquinoline pharmacophore has drawn the attention of medicinal chemists for the synthesis of new derivatives . Methyl 4-aminoquinoline-2-carboxylate, as a 4-aminoquinoline derivative, can serve as a lead molecule in the drug development process .
Mechanism of Action
Target of Action
Methyl 4-aminoquinoline-2-carboxylate is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline derivatives have been found to exhibit antimicrobial properties . They are known to target various microbial species, disrupting their growth and proliferation .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes that inhibit the growth and proliferation of the microbes
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways in microbes, leading to their antimicrobial effects
Result of Action
Quinoline derivatives are known to exhibit antimicrobial effects, suggesting that methyl 4-aminoquinoline-2-carboxylate may also have similar effects
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline derivatives
properties
IUPAC Name |
methyl 4-aminoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJGAQDFADGELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537966 | |
| Record name | Methyl 4-aminoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminoquinoline-2-carboxylate | |
CAS RN |
97909-55-2 | |
| Record name | Methyl 4-aminoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1'-Benzyl-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B1626482.png)
![3-[(Prop-2-en-1-yloxy)methoxy]prop-1-ene](/img/structure/B1626484.png)





